molecular formula C8H17NO2 B124291 (3R)-3-(aminomethyl)-5-methylhexanoic acid CAS No. 148553-51-9

(3R)-3-(aminomethyl)-5-methylhexanoic acid

Cat. No. B124291
M. Wt: 159.23 g/mol
InChI Key: AYXYPKUFHZROOJ-SSDOTTSWSA-N
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Description

“(3R)-3-(aminomethyl)-5-methylhexanoic acid” is a chemical compound with the molecular formula C7H15NO2 . It contains a total of 33 bonds, including 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of “(3R)-3-(aminomethyl)-5-methylhexanoic acid” and similar compounds has been a topic of research. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported .


Molecular Structure Analysis

The molecular structure of “(3R)-3-(aminomethyl)-5-methylhexanoic acid” is characterized by the presence of an aminomethyl group and a methylhexanoic acid group . The molecule contains a total of 34 atoms, including 21 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of (3R)-3-(aminomethyl)-5-methylhexanoic acid is a significant area of research. Studies have developed various methods to synthesize this compound, focusing on achieving high enantiomeric excess and purity. For instance, Burk et al. (2003) reported an enantioselective synthesis using asymmetric hydrogenation, which provided a high yield and purity (Burk et al., 2003). Hameršak et al. (2007) also described a highly enantioselective synthesis involving quinine-mediated ring opening of a cyclic anhydride (Hameršak et al., 2007).

Solubility and Stability

Research on the solubility and stability of (3R)-3-(aminomethyl)-5-methylhexanoic acid in various solvents is crucial for its practical applications. Cogoni et al. (2016) examined the solubility of this compound in different solvent mixtures, providing valuable data for its formulation and processing (Cogoni et al., 2016).

Enzymatic Production

The enzymatic production of (3R)-3-(aminomethyl)-5-methylhexanoic acid and its derivatives is another research focus. Zheng et al. (2012) highlighted the use of immobilized Pseudomonas cepacia lipase for the enantioselective hydrolysis of esters related to this compound, demonstrating an efficient route for large-scale production (Zheng et al., 2012).

Process Development for Manufacturing

Developing efficient manufacturing processes for (3R)-3-(aminomethyl)-5-methylhexanoic acid is critical for its commercial availability. Martínez et al. (2008) reported the development of a chemoenzymatic manufacturing process, significantly improving process efficiency and reducing environmental impact (Martínez et al., 2008).

Novel Synthesis Approaches

Innovative approaches to synthesize (3R)-3-(aminomethyl)-5-methylhexanoic acid are continually being explored. For example, Mansoori et al. (2019) optimized the synthesis stages of this compound, focusing on environmental sustainability and higher yield (Mansoori et al., 2019).

properties

IUPAC Name

(3R)-3-(aminomethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYPKUFHZROOJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276292
Record name CHEMBL167003
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(aminomethyl)-5-methylhexanoic acid

CAS RN

148553-51-9, 148553-50-8
Record name (R)-Pregabalin
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-(aminomethyl)-5-methylhexanoic acid
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Citations

For This Compound
1
Citations
Κ ΓΚΙΔΙΝΗΣ - apothesis.eap.gr
Η πρεγκαμπαλίνη είναι ένα ευρέως συνταγογραφούμενο φάρμακο κατά του νευροπαθητικού πόνου και διαταραχών επιληπτικών κρίσεων, το οποίο απαιτεί ακριβείς και αξιόπιστες …
Number of citations: 0 apothesis.eap.gr

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